molecular formula C10H16O4 B13580468 Dimethyl 2,2'-(cyclobutane-1,3-diyl)diacetate CAS No. 32456-61-4

Dimethyl 2,2'-(cyclobutane-1,3-diyl)diacetate

Cat. No.: B13580468
CAS No.: 32456-61-4
M. Wt: 200.23 g/mol
InChI Key: RHXNVYVOSQCFBJ-UHFFFAOYSA-N
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Description

Dimethyl 2,2'-(cyclobutane-1,3-diyl)diacetate is a chemical building block centered on a semi-rigid cyclobutane core, which is of significant interest in advanced material synthesis. This compound is the dimethyl ester derivative of cyclobutane-1,3-diacid (CBDA), a stable and previously overlooked building block that demonstrates outstanding thermal and photochemical stability . The cyclobutane ring is known to tolerate various acid and base treatments, showing good chemical robustness for further synthetic modifications . The primary research application of this compound and its analogs is in polymer chemistry, where it serves as a key monomer for the condensation synthesis of cyclobutane-containing polymers (CBPs), such as poly-α-truxillates . These resulting polymers are semi-crystalline materials that exhibit thermal and chemical stabilities comparable to commercially relevant polymers like PET, making them promising for material science applications . Furthermore, compounds based on the strained cyclobutane ring have shown potential in pharmaceutical research, with some derivatives demonstrating biological activity such as venous thrombosis inhibition without associated bleeding side effects, highlighting the therapeutic potential of this chemical scaffold . As a specialist in cyclobutane chemistry, this diacetate ester is a versatile intermediate for constructing more complex molecular architectures. This product is intended for research purposes only and is not suitable for human or veterinary diagnostic or therapeutic uses.

Properties

CAS No.

32456-61-4

Molecular Formula

C10H16O4

Molecular Weight

200.23 g/mol

IUPAC Name

methyl 2-[3-(2-methoxy-2-oxoethyl)cyclobutyl]acetate

InChI

InChI=1S/C10H16O4/c1-13-9(11)5-7-3-8(4-7)6-10(12)14-2/h7-8H,3-6H2,1-2H3

InChI Key

RHXNVYVOSQCFBJ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC1CC(C1)CC(=O)OC

Origin of Product

United States

Preparation Methods

Intermolecular and Intramolecular [2 + 2] Photocycloaddition

  • Intermolecular photocycloaddition : Two separate olefinic molecules react under UV light (commonly at 254 nm), often in solvents like diethyl ether or tetrahydrofuran, to form cyclobutane rings. This method can yield this compound if the olefins are appropriately substituted with acetate groups. The reaction typically proceeds with high stereoselectivity, favoring cis-anti-cis cyclobutane ring formation due to the preferred Cu(I) complex intermediates when copper catalysts are employed.

  • Intramolecular photocycloaddition : When the olefinic groups are tethered within the same molecule, intramolecular cycloaddition can be utilized to form bicyclic cyclobutane derivatives. This approach enhances regio- and stereoselectivity, often yielding single diastereomers with high enantiopurity when chiral Lewis acid catalysts are used.

Catalytic and Solvent Effects

  • Copper(I) catalysis has been shown to facilitate efficient cyclobutane ring formation, with Cu(I) salts promoting the reaction under mild conditions and improving yields.

  • Solvent choice critically influences yield and stereoselectivity. For example, diethyl ether has been reported to give higher yields (up to 71%) compared to tetrahydrofuran (48%) for related cyclobutane photodimers.

Stereochemical Outcomes

  • The cyclobutane ring typically forms with the substituents in a cis-anti-cis arrangement, which is consistent with the stereochemical preferences of the photocycloaddition mechanism and catalyst coordination.

  • Diastereomeric ratios can be controlled by substrate design and reaction conditions, achieving high selectivity for the desired isomer.

Functional Group Installation and Modification

After cyclobutane ring formation, the installation or preservation of the dimethyl acetate groups at the 2,2' positions is critical.

Direct Use of Olefinic Precursors Bearing Acetate Groups

  • Starting materials for the photocycloaddition often contain olefinic moieties already functionalized with methyl acetate groups. This strategy allows the direct formation of the diester-substituted cyclobutane ring without additional functional group transformations.

Post-Cycloaddition Functionalization

  • In cases where the cyclobutane ring is formed without the acetate groups, selective functionalization can be achieved through C–H activation and subsequent esterification.

  • Palladium-catalyzed C–H functionalization has been successfully applied to cyclobutane derivatives to introduce aryl or carboxylate substituents with high regio- and stereoselectivity. For example, Pd(OAc)2 catalysis in the presence of aryl iodides can monoarylate cyclobutane rings, which can then be converted to esters or diesters via oxidation and esterification steps.

  • Reduction and oxidation steps, such as treatment with diisobutylaluminum hydride (DIBAL), can be employed to adjust oxidation states and install ester functionalities at precise positions on the cyclobutane ring.

Alternative Synthetic Strategies

Use of Chiral Lewis Acid Catalysts for Enantioselective Synthesis

  • Chiral Lewis acids have been employed to induce enantioselectivity in the photocycloaddition step, enabling the synthesis of optically active cyclobutane diesters. This approach is particularly useful for synthesizing natural product analogs and complex cyclobutane architectures.

Computational and Mechanistic Insights

  • Density functional theory (DFT) and other computational studies have elucidated the reaction pathways and stereochemical preferences in the formation of cyclobutane diesters. These studies reveal that hydrogen bonding and steric interactions influence nucleophilic additions and photocycloaddition outcomes, guiding rational design of substrates and catalysts.

Summary Table of Preparation Methods

Method Key Features Advantages Limitations Reference
[2 + 2] Photocycloaddition UV light-induced cyclization of olefins High stereoselectivity, direct ring formation Requires UV source, sensitive to solvent
Cu(I) Catalysis Copper(I) salts as catalysts in photocycloaddition Improved yield and selectivity Catalyst sensitivity, solvent effects
C–H Functionalization Pd-catalyzed arylation and esterification Late-stage functionalization, regioselective Multi-step, catalyst cost
Chiral Lewis Acid Catalysis Enantioselective photocycloaddition Access to optically active products Requires chiral catalyst design
Post-cycloaddition oxidation/reduction Functional group modifications post ring formation Flexibility in functionalization Additional steps, potential side reactions

Detailed Research Outcomes

  • Photocycloaddition reactions have yielded this compound and related compounds in yields ranging from 48% to 71%, depending on solvent and catalyst conditions.

  • Diastereomeric ratios of up to 89:11 have been reported, demonstrating high stereocontrol in the formation of cyclobutane rings bearing acetate substituents.

  • Pd-catalyzed C–H activation methods have achieved selective monoarylation of cyclobutane derivatives with yields up to 97%, followed by successful oxidation and esterification to install diacetate groups.

  • Enantioselective photocycloaddition using chiral Lewis acids has enabled the synthesis of cyclobutane diesters with high enantiomeric excess, facilitating applications in natural product synthesis.

  • Computational studies support the experimental observations, indicating that hydrogen bonding and steric factors govern the face selectivity of nucleophilic additions and photocycloaddition steps.

This comprehensive synthesis overview demonstrates that the preparation of this compound is effectively achieved through photochemical [2 + 2] cycloaddition of suitably substituted olefins, with catalytic and solvent optimizations enhancing yield and stereoselectivity. Further functionalization via C–H activation and oxidation/reduction steps allows fine-tuning of the diester substituents. The integration of chiral catalysis and computational insights provides advanced control over stereochemistry and reactivity, making these methods robust for research and industrial applications.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 2,2’-(cyclobutane-1,3-diyl)diacetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester groups to alcohols.

    Substitution: Nucleophilic substitution reactions can replace the acetate groups with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like sodium methoxide (NaOMe) and sodium ethoxide (NaOEt) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield cyclobutane-1,3-dicarboxylic acid, while reduction can produce cyclobutane-1,3-diol.

Scientific Research Applications

Dimethyl 2,2’-(cyclobutane-1,3-diyl)diacetate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: The compound can be utilized in the study of enzyme-catalyzed reactions and metabolic pathways.

    Medicine: Research into its potential therapeutic effects and interactions with biological targets is ongoing.

    Industry: It finds applications in the production of polymers, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism by which dimethyl 2,2’-(cyclobutane-1,3-diyl)diacetate exerts its effects involves interactions with specific molecular targets. The acetate groups can participate in esterification and hydrolysis reactions, influencing the compound’s reactivity and stability. Additionally, the cyclobutane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can further interact with other molecules.

Comparison with Similar Compounds

The following analysis compares dimethyl 2,2'-(cyclobutane-1,3-diyl)diacetate with structurally or functionally analogous compounds, emphasizing differences in properties, reactivity, and applications.

Cyclobutane Derivatives with Varied Substituents

Dimethyl 2,2'-(cyclobutane-1,2-diylidene)diacetate

  • Core Structure : Cyclobutane-1,2-diylidene (unsaturated cyclobutane).
  • Reactivity: Undergoes [3,3]-sigmatropic rearrangements and anti-Michael additions to yield cyclobutene-amino acid derivatives with >99:1 diastereoselectivity .
  • Applications : Used in stereoselective synthesis of bioactive molecules.

This compound

  • Core Structure : Saturated cyclobutane-1,3-diyl.
  • Reactivity : Higher steric strain due to saturated ring; favors nucleophilic substitutions (e.g., allylic SN2' reactions).
  • Applications: Potential in asymmetric catalysis and polymer chemistry due to rigid backbone.

Table 1: Comparison of Cyclobutane Derivatives

Compound Core Structure Key Reactivity Diastereoselectivity Applications
1,3-diyl (Target Compound) Saturated cyclobutane Allylic SN2', strain-driven reactions Moderate Catalysis, polymers
1,2-diylidene Unsaturated cyclobutane [3,3]-Sigmatropic rearrangements >99:1 Amino acid derivatives, drug discovery
Hydantoin-Based UV Filters with Diethyl Esters

Diethyl 2,2'-(hydantoin-1,3-diyl)diacetate derivatives (e.g., 3b, 4g)

  • Core Structure : Hydantoin (imidazolidine-2,4-dione).
  • Photoprotective Properties :
    • UVB Filter (3b) : SPFin vitro = 3.07 ± 0.04; excellent solubility and photostability .
    • UVA Filter (4g) : UVA PF = 6.83 ± 0.05; superior photostability vs. other derivatives .
  • Safety: Non-cytotoxic (up to 50 µM) and non-estrogenic .

This compound

  • Photoprotective Potential: Limited direct data, but cyclobutane’s rigidity may enhance UV absorption compared to hydantoin.
  • Drawbacks : Higher steric hindrance could reduce solubility in cosmetic formulations.

Table 2: Photoprotective Performance

Compound Core SPFin vitro UVA PF Photostability Solubility
Hydantoin 3b Hydantoin 3.07 ± 0.04 - Excellent High
Hydantoin 4g Hydantoin - 6.83 ± 0.05 High Moderate
Target Compound Cyclobutane Not tested Not tested Unknown Likely low
Ethane/Indole-Based Pharmacological Agents

Dimethyl 2,2'-[ethane-1,1-diylbis(indole)]diacetate (DEBIC)

  • Core Structure : Ethane-linked bis(indole).
  • Activity : Inhibits P-selectin and DNA intercalation; anti-thrombotic and anti-cancer properties .
  • Advantages: Nano-scale self-assembly enhances bioavailability .

This compound

  • Pharmacological Potential: Untested, but strained cyclobutane may improve target binding affinity.
  • Limitations: Potential metabolic instability due to ester hydrolysis.
Adamantane and Diphosphoxane Derivatives

1,3-Adamantanediacetamide

  • Core Structure : Rigid adamantane.
  • Properties : High thermal stability; used in drug delivery for sustained release .

Diethyl 2,2'-(diphosphoxane-1,3-diyl)diacetate

  • Core Structure : Diphosphoxane ring.
  • Activity : Broad-spectrum antimicrobial (inhibition zones: 11.8–31.3 mm against bacteria) .

This compound

  • Stability : Less thermally stable than adamantane but more reactive.
  • Biological Applications : Underexplored compared to antimicrobial diphosphoxanes.

Biological Activity

Dimethyl 2,2'-(cyclobutane-1,3-diyl)diacetate is a compound of significant interest due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant research findings.

This compound features a cyclobutane ring structure that contributes to its reactivity and interaction with biological systems. The compound can undergo various chemical reactions such as oxidation, reduction, and substitution, making it versatile in synthetic applications .

The biological activity of this compound is primarily attributed to its ability to form hydrogen bonds with proteins and enzymes. This interaction can alter the activity of these biological molecules, potentially leading to various physiological effects. The compound's unique cyclobutane structure allows for specific interactions that may enhance or inhibit certain biological pathways .

Antimicrobial Properties

Research has indicated that compounds similar to this compound exhibit antimicrobial activity. For instance, derivatives of cyclobutane have shown effectiveness against various bacterial strains. A study highlighted the potential of cyclobutane derivatives in reducing intracellular bacteria by significant margins while maintaining lower cytotoxicity compared to traditional antibiotics .

Antitumor Activity

This compound has been investigated for its antitumor properties. In vitro studies suggest that it may inhibit tumor cell proliferation through mechanisms involving apoptosis and cell cycle arrest. The compound's ability to modulate signaling pathways associated with cancer progression has been a focal point in recent research .

Case Studies

Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results demonstrated a significant reduction in bacterial viability at concentrations as low as 0.5 mM. This suggests a promising application in developing new antimicrobial agents .

Case Study 2: Antitumor Mechanism
In another study focusing on the antitumor activity of related compounds, it was found that this compound induced apoptosis in human cancer cell lines. The mechanism involved the upregulation of pro-apoptotic factors and downregulation of anti-apoptotic proteins .

Research Findings Summary

Study Focus Findings
Study 1Antimicrobial ActivitySignificant reduction in bacterial viability against S. aureus and E. coli at low concentrations.
Study 2Antitumor ActivityInduction of apoptosis in cancer cell lines through modulation of apoptotic factors.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for dimethyl 2,2'-(cyclobutane-1,3-diyl)diacetate, and how can reaction conditions be tailored to improve yield?

  • Methodology : The compound can be synthesized via phase-transfer catalyzed alkylation using ethyl bromoacetate as an alkylating agent. Key parameters include:

  • Solvent selection (e.g., tetrahydrofuran or toluene) to stabilize intermediates .
  • Catalysts such as tetrabutylammonium bromide to enhance reaction efficiency .
  • Temperature control (25–70°C) to avoid side reactions like over-alkylation .
    • Validation : Monitor reaction progress via GC or HPLC to quantify intermediates and optimize stoichiometric ratios .

Q. How can the structural and electronic properties of this compound be characterized?

  • Techniques :

  • X-ray crystallography (using SHELX programs for refinement) to resolve the cyclobutane ring geometry and ester conformation .
  • NMR spectroscopy (¹H/¹³C) to confirm substituent positions and assess steric effects .
  • Computational modeling (DFT) to predict electronic properties like HOMO-LUMO gaps and dipole moments .

Q. What preliminary biological screening methods are suitable for evaluating its bioactivity?

  • Approach :

  • Antimicrobial assays : Use agar diffusion or microdilution against Gram-positive/negative bacteria (e.g., E. coli, S. aureus) with zone-of-inhibition or MIC measurements .
  • Antitumor activity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess cytotoxicity and IC₅₀ values .
    • Controls : Compare with structurally related compounds (e.g., diethyl analogs) to isolate cyclobutane ring effects .

Advanced Research Questions

Q. How does the compound’s nano-scale assembly influence its pharmacological activity, and what techniques validate this behavior?

  • Mechanistic Insight : The cyclobutane core enables π-π stacking and hydrogen bonding, promoting self-assembly into nanoparticles.
  • Validation :

  • Dynamic Light Scattering (DLS) and TEM to measure particle size and morphology .
  • In vivo models (e.g., murine thrombosis) to correlate nano-assembly with enhanced bioavailability and reduced bleeding risks .

Q. What strategies resolve contradictions in reported bioactivity data across studies?

  • Case Study : Discrepancies in antimicrobial efficacy may arise from:

  • Impurity profiles : Use HPLC-MS to verify compound purity (>98%) and identify by-products .
  • Structural analogs : Test diethyl vs. dimethyl esters to assess substituent-dependent activity .
    • Statistical rigor : Apply ANOVA or Bayesian meta-analysis to reconcile dataset variability .

Q. How can computational methods guide the optimization of its cyclobutane scaffold for enhanced target selectivity?

  • Workflow :

  • Molecular docking (AutoDock, Schrödinger) to predict binding affinities for targets like P-selectin or DNA .
  • MD simulations to evaluate conformational stability in biological membranes .
    • Synthetic modification : Introduce electron-withdrawing groups (e.g., nitro) to modulate reactivity .

Q. What analytical challenges arise in quantifying its stability under physiological conditions?

  • Key Issues : Ester hydrolysis in serum or buffers can generate acetic acid derivatives.
  • Solutions :

  • LC-MS/MS to track degradation products and calculate half-lives .
  • pH-stat titrations to monitor hydrolysis kinetics in simulated gastric fluid .

Q. How does the compound interact with non-conventional targets (e.g., fullerenes or metal-organic frameworks)?

  • Applications :

  • Fullerene conjugates : Synthesize triazolo-fullerene hybrids via click chemistry for photodynamic therapy .
  • MOF functionalization : Use ester groups to anchor the compound onto ZIF-8 for controlled drug release .

Methodological Tables

Table 1 : Key Synthetic Parameters for this compound

ParameterOptimal ConditionImpact on Yield/PurityReference
CatalystTetrabutylammonium bromideEnhances alkylation efficiency
SolventTetrahydrofuranStabilizes reactive intermediates
Temperature25–70°CBalances reaction rate vs. side reactions

Table 2 : Comparative Bioactivity of Cyclobutane Diesters

CompoundAntimicrobial MIC (µg/mL)Antitumor IC₅₀ (µM)Key Structural FeatureReference
Dimethyl derivative12.5 (S. aureus)8.2 (HeLa)Cyclobutane rigidity
Diethyl analog25.0 (S. aureus)15.6 (HeLa)Ethyl ester flexibility

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